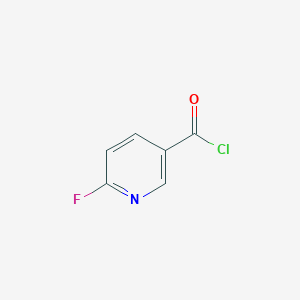

![molecular formula C8H6FNS B1316711 6-Fluoro-2-methylbenzo[d]thiazole CAS No. 399-73-5](/img/structure/B1316711.png)

6-Fluoro-2-methylbenzo[d]thiazole

説明

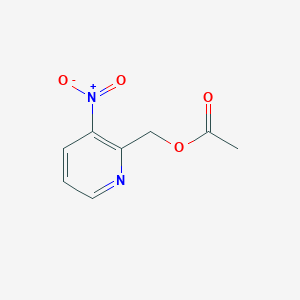

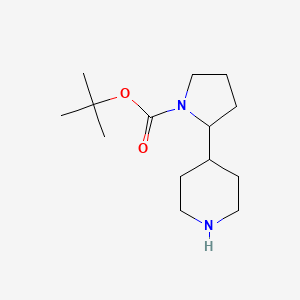

6-Fluoro-2-methylbenzo[d]thiazole is an organic compound with the molecular formula C8H6FNS . It is a heterocyclic compound with a five-membered structure containing a sulfur atom and a benzene ring. It is a light-yellow to brown powder or crystals .

Synthesis Analysis

A common method for synthesizing 6-Fluoro-2-methylbenzo[d]thiazole is through the substitution reaction of carbon disulfide . The specific process can involve reacting 2-methylbenzothiazole with a fluorinating agent to produce 6-Fluoro-2-methylbenzo[d]thiazole .Molecular Structure Analysis

The molecular weight of 6-Fluoro-2-methylbenzo[d]thiazole is 167.21 g/mol . The InChI code for this compound is 1S/C8H6FNS/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 .Chemical Reactions Analysis

6-Fluoro-2-methylbenzo[d]thiazole can act as a catalyst or precursor in certain chemical reactions, such as the synthesis of compounds with medicinal activity .Physical And Chemical Properties Analysis

6-Fluoro-2-methylbenzo[d]thiazole is a white crystalline solid . It has a melting point of approximately 89-91°C . The compound is stored at room temperature .科学的研究の応用

Synthesis and Organic Reactions

- A study explored the synthesis and reactions of azido-benzothiazoles and benzo[b]thiophens, resulting in novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles derivatives from 6-azidobenzothiazole and its derivatives, providing new insights into the chemical behavior of benzothiazole derivatives under certain conditions (Gallagher, Iddon, & Suschitzky, 1980).

Antimicrobial Applications

- Novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties were synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of fluorinated benzothiazoles in developing new antimicrobial agents (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018).

Antitumor Properties

- Research into fluorinated 2-(4-aminophenyl)benzothiazoles revealed their potent cytotoxicity in vitro against certain human breast cancer cell lines, suggesting their potential use in cancer treatment. The study highlighted the importance of fluorine substitution in enhancing the antitumor properties of benzothiazole derivatives (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Bioimaging Applications

- A study on the development of a near-infrared excitation/emission fluorescent probe based on benzothiazole derivatives for imaging endogenous cysteine in living cells and zebrafish demonstrated the utility of benzothiazole compounds in bioimaging and diagnostic applications. The probe exhibited good cell permeability, low toxicity, and excellent optical properties, making it a valuable tool for biological research (Xie, Li, Zhou, Pang, Wu, Yin, & Li, 2020).

Safety And Hazards

特性

IUPAC Name |

6-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMUIMWWDJJAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568034 | |

| Record name | 6-Fluoro-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methylbenzo[d]thiazole | |

CAS RN |

399-73-5 | |

| Record name | 6-Fluoro-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

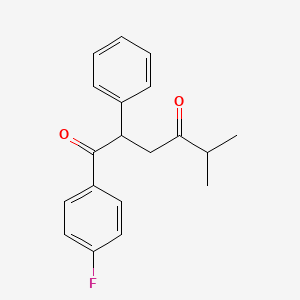

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)